O-(2,5-Dichlorobenzyl)hydroxylamine
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Overview
Description
O-(2,5-Dichlorobenzyl)hydroxylamine: is a chemical compound characterized by the presence of two chlorine atoms attached to a benzyl group, which is further bonded to a hydroxylamine group. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,5-Dichlorobenzyl)hydroxylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2,5-Dichlorobenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: O-(2,5-Dichlorobenzyl)hydroxylamine is used as a reagent in organic synthesis for the introduction of hydroxylamine groups into molecules. It is also employed in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of O-(2,5-Dichlorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can alter the conformation and function of proteins, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- O-(2,4-Dichlorobenzyl)hydroxylamine
- O-(2,6-Dichlorobenzyl)hydroxylamine
- O-(3,4-Dichlorobenzyl)hydroxylamine
Comparison:
- O-(2,5-Dichlorobenzyl)hydroxylamine is unique due to the specific positioning of chlorine atoms on the benzyl ring, which influences its reactivity and interaction with biological targets.
- O-(2,4-Dichlorobenzyl)hydroxylamine and O-(2,6-Dichlorobenzyl)hydroxylamine have different chlorine atom positions, leading to variations in their chemical and biological properties.
- O-(3,4-Dichlorobenzyl)hydroxylamine has chlorine atoms at the 3 and 4 positions, which also affects its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
O-[(2,5-dichlorophenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFFQSVGQFTCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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